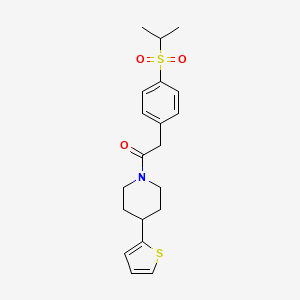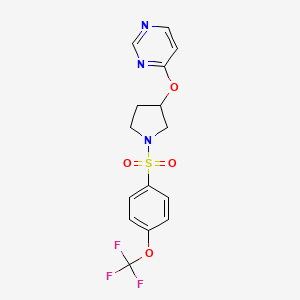
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Isopropylsulfonyl)phenyl)-1-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25NO3S2 and its molecular weight is 391.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques: A study by Hai-ya (2012) focuses on synthesizing key intermediates of Etoricoxib, a related compound, highlighting advanced synthesis methods like Friedel-Crafts acylation and Oxidation (Pan Hai-ya, 2012).
- Structural Characterization: Balderson et al. (2007) explored the hydrogen-bonding patterns in enaminones, which are structurally similar to the compound , providing insights into their molecular interactions (Balderson, Fernandes, Michael & Perry, 2007).
Pharmaceutical and Biological Applications
- Antibacterial Activity: Research by Merugu, Ramesh, and Sreenivasulu (2010) on piperidine containing pyrimidine imines and thiazolidinones, which include structures similar to the compound , demonstrated significant antibacterial properties (Merugu, Ramesh & Sreenivasulu, 2010).
- Antimicrobial Potential: A study by Bashandy et al. (2011) on novel sulfones, including derivatives of a structurally related compound, showed promising antimicrobial and anticancer activities (Bashandy, Al-Said, Al-Qasoumi & Ghorab, 2011).
Material Science and Chemistry
- Polymer Research: Kricheldorf and Awe (1989) investigated nematic polyurethanes derived from similar compounds, contributing to the development of advanced materials (Kricheldorf & Awe, 1989).
- Organic Synthesis: Nejadshafiee et al. (2013) explored the one-pot reaction of (chlorocarbonyl) phenyl ketene with β-ketoamides, demonstrating the versatility of similar compounds in organic synthesis (Nejadshafiee, Abaszadeh, Saidi & Pourkhosravani, 2013).
Propiedades
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-15(2)26(23,24)18-7-5-16(6-8-18)14-20(22)21-11-9-17(10-12-21)19-4-3-13-25-19/h3-8,13,15,17H,9-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDUNJYZSUJRCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2411108.png)
![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)
![4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2411113.png)


![Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2411118.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)

![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)
![3'-methoxy-N-(4-methylenecyclohexyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2411123.png)


